Cas no 124491-97-0 (2-amino-1-(morpholin-4-yl)propan-1-one)
2-amino-1-(morpholin-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-alanyl-morpholine
- 4-DL(?)-alanyl-morpholine;4-Alanyl-morpholin;(1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL)AMINE;4-DL(?)-Alanyl-morpholin;
- 2-amino-1-(morpholin-4-yl)propan-1-one
- EN300-134931
- 1-morpholin-4-yl-1-oxopropan-2-amine hydrochloride
- CS-0443149
- ALBB-022675
- 124491-97-0
- AKOS016049978
- 2-AMINO-1-(4-MORPHOLINYL)-1-PROPANONE
- BS-27222
- F2147-1563
- SCHEMBL5436113
- DL-2-Amino-1-(morpholin-4-yl)propan-1-one
- 2-amino-1-morpholin-4-ylpropan-1-one
- DTXSID001287047
- 2-Amino-1-morpholinopropan-1-one
- AKOS000168166
-
- MDL: MFCD09927761
- Inchi: 1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3
- InChI Key: SLVJYKCZTXDMFR-UHFFFAOYSA-N
- SMILES: O1CCN(C(C(C)N)=O)CC1
Computed Properties
- Exact Mass: 158.10600
- Monoisotopic Mass: 158.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- PSA: 55.56000
- LogP: -0.16940
2-amino-1-(morpholin-4-yl)propan-1-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1-(morpholin-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614330-10mg |
DL-2-Amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614330-25mg |
DL-2-Amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 25mg |
$ 60.00 | 2022-06-08 | ||
| TRC | A614330-50mg |
DL-2-Amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A614330-100mg |
DL-2-Amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 100mg |
$ 80.00 | 2022-06-08 | ||
| Chemenu | CM316139-1g |
2-Amino-1-morpholinopropan-1-one |
124491-97-0 | 95% | 1g |
$311 | 2021-08-18 | |
| Chemenu | CM316139-1g |
2-Amino-1-morpholinopropan-1-one |
124491-97-0 | 95% | 1g |
$311 | 2023-01-10 | |
| Enamine | EN300-134931-0.05g |
2-amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 95.0% | 0.05g |
$207.0 | 2025-02-21 | |
| Enamine | EN300-134931-0.1g |
2-amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 95.0% | 0.1g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-134931-0.25g |
2-amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 95.0% | 0.25g |
$226.0 | 2025-02-21 | |
| Enamine | EN300-134931-0.5g |
2-amino-1-(morpholin-4-yl)propan-1-one |
124491-97-0 | 95.0% | 0.5g |
$236.0 | 2025-02-21 |
2-amino-1-(morpholin-4-yl)propan-1-one Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-amino-1-(morpholin-4-yl)propan-1-one
2-Amino-1-(Morpholin-4-yl)Propan-1-one (CAS No: 124491-97-0)
2-Amino-1-(Morpholin-4-yl)Propan-1-one, also known by its CAS registry number 124491-97-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring and an aminoketone functional group. The morpholine ring is a six-membered heterocyclic structure containing one oxygen atom and one nitrogen atom, while the aminoketone group consists of an amino group (-NH₂) and a ketone group (C=O) positioned at adjacent carbon atoms.
The synthesis of 2-amino-1-(morpholin-4-yl)propan-1-one involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. These methods have been optimized over the years to ensure high yields and purity of the final product. The compound's structure makes it highly versatile, enabling its use in various applications such as drug design, material science, and catalysis.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic properties and reactivity of 2-amino-1-(morpholin-4-yl)propan-1-one. By employing density functional theory (DFT) calculations, scientists have been able to map out the molecular orbitals and predict the compound's behavior in different chemical environments. These insights have been instrumental in designing more efficient synthetic pathways and understanding its interactions with biological systems.
In the realm of pharmacology, 2-amino-1-(morpholin-4-yl)propan-1-one has shown promise as a potential lead compound for drug development. Its ability to act as a bioisostere—a structural analog that retains similar biological activity but differs in physical properties—has made it a valuable tool in medicinal chemistry. For instance, studies have demonstrated that this compound can modulate enzyme activity and influence cellular signaling pathways, making it a candidate for treating conditions such as inflammation, neurodegenerative diseases, and cancer.
The incorporation of the morpholine ring into the structure of 2-amino-1-(morpholin-4-yl)propan-1-one confers several advantages, including enhanced solubility, stability, and bioavailability. These properties are critical for drug delivery systems, where maintaining the integrity of the compound during transit through biological barriers is essential. Furthermore, the presence of the aminoketone group allows for further functionalization, enabling researchers to explore derivatives with improved therapeutic profiles.
One area where 2-amino-1-(morpholin-4-yli)propan-ketone has shown particular promise is in the development of anti-tumor agents. Preclinical studies have revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This selectivity is attributed to the compound's ability to target specific oncogenic pathways or to induce apoptosis in malignant cells without causing significant systemic toxicity.
Another emerging application of this compound is in the field of catalysis. The morpholine ring serves as a chelating agent, enabling the formation of metal complexes with unique catalytic properties. These complexes have been employed in various organic transformations, such as asymmetric induction reactions and cross-coupling processes, demonstrating high efficiency and enantioselectivity.
The versatility of 2-amino-1-(morpholin-yli)propan-ketone extends beyond its chemical applications into materials science. Researchers have explored its use as a building block for constructing advanced materials such as polymers and nanoparticles. Its ability to form stable covalent bonds with other monomers makes it an attractive candidate for developing high-performance materials with tailored properties.
In conclusion, 2-amino-morpholinyli-propan-ketone (CAS No: 124491970) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in computational modeling and synthetic techniques, continues to unlock new possibilities for its use in drug discovery, catalysis, and materials science. As research progresses, this compound is expected to play an increasingly important role in advancing both fundamental and applied sciences.
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